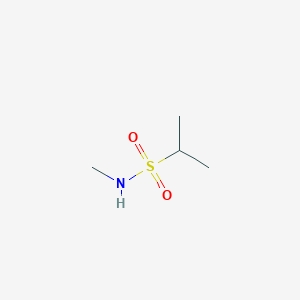
N-methylpropane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methylpropane-2-sulfonamide” is an organosulfur compound . It is also known as 2-Methyl-2-propanesulfinamide .
Synthesis Analysis
The synthesis of sulfonimidates, which includes compounds like N-methylpropane-2-sulfonamide, has been explored in various studies . These compounds have been synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Molecular Structure Analysis
The molecular structure of N-methylpropane-2-sulfonamide can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D and provide insights into its structural properties.Chemical Reactions Analysis
Sulfonimidates, including N-methylpropane-2-sulfonamide, have been used in various chemical reactions . They have been used as building blocks to access other sulfur (VI) compounds and have found uses as alkyl transfer reagents to acids, alcohols, and phenols .Physical And Chemical Properties Analysis
The physical and chemical properties of N-methylpropane-2-sulfonamide include a molecular weight of 121.20 . It is a solid at room temperature .Scientific Research Applications
Environmental Impact and Exposure : Research conducted in Ottawa, Canada, investigated perfluorinated alkyl sulfonamides (PFASs), which are used in consumer products for surface protection. The study found significant indoor air concentrations of these compounds, indicating that indoor air is an important source of these chemicals to the outdoor environment. Human exposure through inhalation and dust ingestion was also assessed, highlighting potential health risks (Shoeib et al., 2005).
Polymer Applications : Poly(2-acrylamido-2-methylpropane sulfonic acid), a type of polyelectrolyte, has been utilized in various industrial applications. The study utilized reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers of this substance, exploring its potential in new polymerization processes and applications (Bray et al., 2017).
Antimicrobial Applications : A study evaluated N-benzenesulfonamides for their efficacy against Trypanosoma cruzi and Leishmania spp. The most active compounds displayed significant in vitro activity against Leishmania spp. promastigotes, with potential for treating leishmaniasis and trypanosomiasis (Bilbao-Ramos et al., 2012).
Biodegradation Studies : The biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) was studied in the context of constructed wetlands. This study provided insights into the microbial interactions with N-EtFOSA under various conditions, offering knowledge about microbial species that can degrade this compound in the environment (Yin et al., 2018).
Electronic Properties and Molecular Docking : Research on sulfonamide derivative compound, methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido] methyl}-3- phenylprop-2-enoate (MFMSPE), explored its electronic properties, biological activities, and molecular docking. This study provides insights into the biological activity of MFMSPE against antibacterial proteins (Vetrivelan, 2018).
Future Directions
While specific future directions for N-methylpropane-2-sulfonamide are not mentioned in the sources available, there are general trends in the field of organosulfur compounds that may be relevant. For instance, there is ongoing research into the synthesis of these compounds from readily available low-cost commodity chemicals . This strategy does not require additional pre-functionalization and de-functionalization steps, which simplifies synthetic routes and reduces waste generation .
properties
IUPAC Name |
N-methylpropane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)8(6,7)5-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZVNMYAQGDTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylpropane-2-sulfonamide | |
CAS RN |
25855-59-8 |
Source


|
| Record name | N-methylpropane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)


![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2675215.png)




![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
